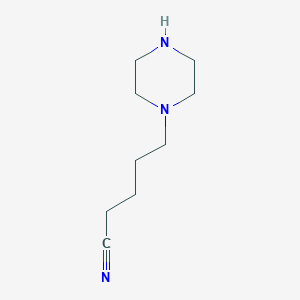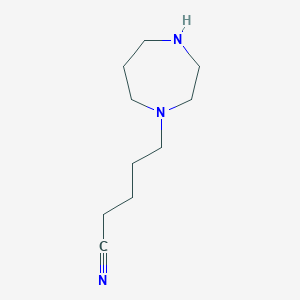
5-(1,4-Diazepan-1-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,4-Diazepan-1-yl)pentanenitrile is an organic compound that belongs to the class of diazepanes. It has a molecular formula of C10H19N3 and a molecular weight of 181.28 g/mol. This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.
Mécanisme D'action
Target of Action
5-(1,4-Diazepan-1-yl)pentanenitrile belongs to the class of organic compounds known as diazepanes. It is structurally similar to diazepam, a long-acting benzodiazepine . The primary targets of these compounds are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
The compound interacts with GABA receptors, enhancing the activity of this inhibitory neurotransmitter . This enhancement results in increased inhibitory signals in the brain, leading to effects such as sedation, muscle relaxation, and reduction of anxiety .
Biochemical Pathways
The activation of GABA receptors leads to the opening of chloride channels, causing hyperpolarization of the neuron. This makes it less likely for the neuron to fire, thus reducing neuronal activity . This mechanism is part of the broader GABAergic signaling pathway, which plays a key role in many functions of the central nervous system, including sleep regulation and anxiety response .
Pharmacokinetics
Its action is further prolonged by the even longer half-life of its principal active metabolite, desmethyldiazepam . These properties may impact the bioavailability and duration of action of this compound.
Result of Action
The enhancement of GABA activity by this compound can lead to various effects at the molecular and cellular level. These include decreased neuronal excitability, leading to sedative, muscle relaxant, and anxiolytic effects . In the context of disease, these effects can help manage conditions such as anxiety disorders, seizures, and alcohol withdrawal syndrome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-Diazepan-1-yl)pentanenitrile typically involves the reaction of 1,4-diazepane with a suitable nitrile precursor under controlled conditions. One common method involves the nucleophilic substitution reaction where 1,4-diazepane reacts with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,4-Diazepan-1-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted diazepanes depending on the nucleophile used.
Applications De Recherche Scientifique
5-(1,4-Diazepan-1-yl)pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepane: The parent compound of 5-(1,4-Diazepan-1-yl)pentanenitrile.
5-Bromopentanenitrile: A precursor used in the synthesis of this compound.
Other Diazepanes: Compounds with similar diazepane rings but different substituents.
Uniqueness
This compound is unique due to the presence of both a diazepane ring and a nitrile group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-(1,4-diazepan-1-yl)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c11-5-2-1-3-8-13-9-4-6-12-7-10-13/h12H,1-4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSCLJDSPHGZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)
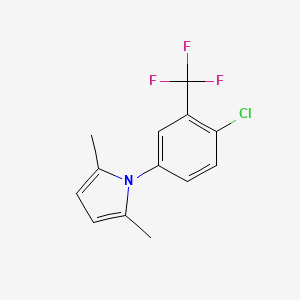
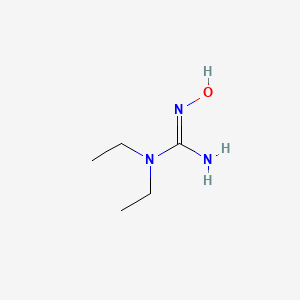

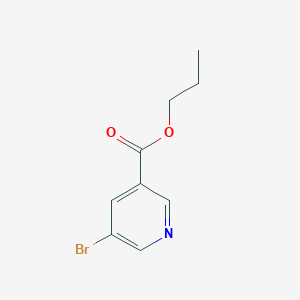
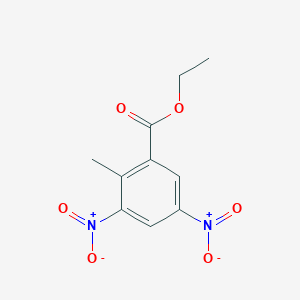
![tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)




